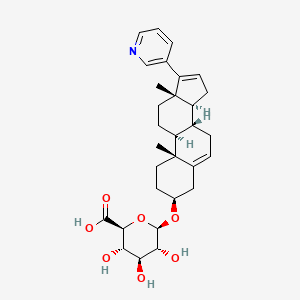

Abiraterone beta-D-Glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H39NO7 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H39NO7/c1-29-11-9-18(37-28-25(34)23(32)24(33)26(38-28)27(35)36)14-17(29)5-6-19-21-8-7-20(16-4-3-13-31-15-16)30(21,2)12-10-22(19)29/h3-5,7,13,15,18-19,21-26,28,32-34H,6,8-12,14H2,1-2H3,(H,35,36)/t18-,19-,21-,22-,23-,24-,25+,26-,28+,29-,30+/m0/s1 |

InChI Key |

KPALNZWCXXEGPL-IZCNWNRZSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origin of Product |

United States |

Biochemical Mechanisms and Enzymology of Formation

The primary pathway for the metabolism of abiraterone (B193195) and its active metabolites is glucuronidation, a phase II metabolic reaction. frontiersin.org This process, which increases the water solubility of the compounds to facilitate their excretion, is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). frontiersin.orgmdpi.com The formation of Abiraterone beta-D-Glucuronide occurs when a glucuronic acid molecule is attached to abiraterone. mdpi.com

Glucuronidation Pathway Characterization

The glucuronidation of abiraterone is a significant metabolic route. Studies have demonstrated that abiraterone and its active metabolites undergo this process in human liver microsomes, with minor contributions from intestinal and kidney microsomal preparations. nih.gov The resulting glucuronide derivatives are detectable at varying levels in the circulation of patients undergoing abiraterone therapy. nih.govresearchgate.net

A screening of various UGT enzymes has been conducted to pinpoint the specific isoforms responsible for abiraterone glucuronidation.

While UGT1A4 is the main contributor, other UGT isoforms also play a role, albeit a minor one. In vitro studies have indicated that UGT1A3 has some involvement in the formation of abiraterone glucuronide metabolites. fda.govfda.gov However, its contribution is considered to be significantly less than that of UGT1A4. fda.govfda.gov

Enzymatic Kinetics and Substrate Specificity

The efficiency and specificity of the glucuronidation process are determined by the enzymatic kinetics and substrate preferences of the involved UGT isoforms.

Studies investigating the kinetics of abiraterone glucuronidation have focused on determining the reaction rates (Vmax) and substrate affinity (Km) of the UGT enzymes. While specific kinetic values for abiraterone glucuronidation are not extensively detailed in the provided search results, the significant role of UGT1A4 suggests a high affinity and/or reaction rate for abiraterone as a substrate. nih.gov The characterization of abiraterone as a slow, tight-binding inhibitor of another enzyme, CYP17A1, highlights the importance of detailed kinetic analysis in understanding its pharmacological profile. bohrium.com

Genetic variations, or polymorphisms, within the genes encoding UGT enzymes can significantly impact their activity, leading to inter-individual differences in drug metabolism.

Several common and rare nonsynonymous variants in the UGT1A4 gene have been shown to significantly decrease the formation of abiraterone glucuronide and its metabolite glucuronides in vitro. nih.gov This suggests that genetic polymorphisms affecting UGT1A4 could influence the metabolism and therapeutic effect of abiraterone in patients. nih.govnih.gov However, one study in a cohort of healthy Chinese volunteers did not find a significant effect of UGT1A4 polymorphisms on the pharmacokinetics of abiraterone and its metabolites, suggesting that other factors may also be at play. nih.govresearchgate.netresearchgate.net

| UGT Isoform | Role in Abiraterone Glucuronidation | Impact of Genetic Polymorphisms |

| UGT1A4 | Primary enzyme involved in the glucuronidation of abiraterone and its active metabolites. nih.govresearchgate.net | Common and rare variants can significantly abrogate the formation of abiraterone glucuronides in vitro. nih.gov Some in vivo studies did not show a significant pharmacokinetic effect. nih.gov |

| UGT1A3 | Minor contribution to the formation of abiraterone glucuronide metabolites. fda.govfda.gov | Data not available in the provided search results. |

Metabolite Precursors Undergoing Glucuronidation

Several key precursors related to abiraterone are subject to glucuronidation.

Δ4-Abiraterone (D4A), a pharmacologically active metabolite of abiraterone, also undergoes glucuronidation. nih.govresearchgate.net Similar to the parent compound, UGT1A4 is the main enzyme mediating the formation of D4A-glucuronide (D4A-G). nih.govresearchgate.net The existence of this glucuronidated metabolite has been confirmed in patients undergoing abiraterone therapy. nih.govresearchgate.net

Another active metabolite, 5α-Abiraterone (5α-Abi), is also a substrate for glucuronidation. nih.govresearchgate.net The formation of 5α-Abi-glucuronide (5α-Abi-G) is primarily catalyzed by the UGT1A4 enzyme. nih.govresearchgate.net The detection of 5α-Abi-G in patients further underscores the importance of glucuronidation in the metabolism of abiraterone and its derivatives. nih.govresearchgate.net

Anatomical and Cellular Sites of Glucuronide Formation

The process of glucuronidation is not confined to a single organ but occurs in various tissues throughout the body, with the liver being the primary site.

The liver is the principal site for the metabolism of abiraterone, including its glucuronidation. nih.govnih.govcancercareontario.ca In vitro studies using human liver microsomes have confirmed the formation of glucuronide conjugates of abiraterone and its active metabolites. nih.govresearchgate.net The cytochrome P450 system, particularly CYP3A4, is involved in the initial phase I metabolism of abiraterone, which can be followed by phase II glucuronidation. nih.govcancercareontario.ca UGT1A4, the key enzyme in abiraterone glucuronidation, is abundantly expressed in the liver. nih.gov

While the liver is the main site, extrahepatic tissues also contribute to the glucuronidation of abiraterone. nih.gov Minor formation of abiraterone glucuronides has been observed in microsomal preparations from the intestine and kidneys. nih.govresearchgate.net The intestine, in particular, is a known site of drug metabolism, including glucuronidation, which can impact the oral bioavailability of drugs. frontiersin.orgfrontiersin.org

Data Tables

Table 1: Key Enzymes and Metabolites in Abiraterone Glucuronidation

| Precursor Metabolite | Glucuronidated Product | Primary Enzyme |

| Abiraterone (Abi) | Abiraterone-G (Abi-G) | UGT1A4 nih.govresearchgate.net |

| Δ4-Abiraterone (D4A) | Δ4-Abiraterone-G (D4A-G) | UGT1A4 nih.govresearchgate.net |

| 5α-Abiraterone (5α-Abi) | 5α-Abiraterone-G (5α-Abi-G) | UGT1A4 nih.govresearchgate.net |

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Abiraterone (Abi) | (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-ol frontiersin.org |

| This compound | (3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol β-D-Glucuronide sussex-research.com |

| Δ4-Abiraterone (D4A) | Not specified in provided results |

| 5α-Abiraterone (5α-Abi) | 3-keto-5α-abiraterone researchgate.net |

Potential Role of Gut Microbiota in Abiraterone Biotransformation

The gut microbiota, the complex community of microorganisms residing in the gastrointestinal tract, plays a significant role in the metabolism of many oral drugs, including abiraterone. nih.govnih.gov While the direct formation of this compound is a function of human UGT enzymes, the gut microbiota influences abiraterone biotransformation through several distinct mechanisms. nih.govpharmacytimes.com

Studies have shown that the gut microbiome changes significantly in patients treated with abiraterone acetate (B1210297). pharmacytimes.com A notable finding is the increased abundance of the bacterium Akkermansia muciniphila after the drug is metabolized by gut bacteria. pharmacytimes.com This bacterium has been associated with improved responses to cancer immunotherapies in other studies. pharmacytimes.com

A critical role for the gut microbiota in the context of glucuronidated metabolites is the potential for deconjugation. Gut bacteria produce enzymes called β-glucuronidases, which can cleave the glucuronic acid from glucuronidated compounds. researchgate.net This action can reverse the detoxification process, releasing the active drug (abiraterone) from this compound back into the gut. The reabsorbed drug can then re-enter the enterohepatic circulation, potentially affecting systemic drug exposure and efficacy. researchgate.net

Table 2: Research Findings on Gut Microbiota and Abiraterone

| Interaction | Finding | Source(s) |

|---|---|---|

| Microbiome Composition | Treatment with abiraterone acetate leads to a drastic change in the gut microbiome, including an increase in Akkermansia muciniphila. | pharmacytimes.com |

| Drug Metabolism | Gut bacteria can metabolize abiraterone acetate. pharmacytimes.com Specific bacterial isolates can use it as a carbon source. auajournals.org | pharmacytimes.comauajournals.org |

| Metabolite Production | In rats, gut microbiota produce a unique metabolite (M5) from abiraterone. | nih.govnih.gov |

| Co-administered Drug Metabolism | Bacteria like Clostridium scindens can metabolize prednisone (B1679067) into androgenic compounds, potentially impacting treatment. | auajournals.orgnih.govurotoday.com |

| Deconjugation | Gut bacterial β-glucuronidases can deconjugate glucuronidated metabolites, potentially leading to enterohepatic recirculation of the active drug. | researchgate.net |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and analysis of Abiraterone (B193195) beta-D-Glucuronide from its parent compound and other related metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used methods. oup.comnih.govijrpr.comresearchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a powerful and highly sensitive technique for the quantification of Abiraterone and its metabolites, including Abiraterone beta-D-Glucuronide, in biological samples. nih.govresearchgate.netresearchgate.netucalgary.canih.gov Its high specificity allows for the accurate measurement of analytes even at very low concentrations.

The development of robust LC-MS/MS methods is critical for the simultaneous quantification of Abiraterone and its various metabolites. These methods are typically validated according to regulatory guidelines, such as those from the FDA, to ensure linearity, precision, accuracy, and sensitivity. researchgate.netnih.gov

A key aspect of method development involves optimizing the chromatographic separation to resolve this compound from other structurally similar compounds. This often involves the use of a C18 analytical column with a gradient elution program. nih.govresearchgate.net For instance, one method utilized a gradient with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) to achieve separation. nih.gov Another validated method for quantifying Abiraterone and its five metabolites, including the glucuronide conjugate, employed an ACE-C18 column with gradient elution. medchemexpress.com

The mass spectrometer is typically operated in the positive ion mode using electrospray ionization (ESI), with multiple reaction monitoring (MRM) for specific detection and quantification. researchgate.netnih.gov Deuterated internal standards are often used to ensure accuracy and correct for matrix effects and extraction variability. nih.govnih.gov

Validation studies have demonstrated the reliability of these methods over a range of concentrations. For example, one study reported a validated range of 0.05–10.00 ng/mL for glucuronides, with accuracy between 87–106% and a coefficient of variation (CV) of less than 10.7%. researchgate.netnih.gov Another method for the simultaneous quantification of Abiraterone and five of its metabolites reported intra- and inter-batch accuracy within 87.6–113.8% and precision below 14.0%. medchemexpress.com

Table 1: Example of LC-MS/MS Method Parameters for Multi-Analyte Quantification

| Parameter | Details |

| LC System | Acquity H-Class UPLC, Shimadzu Nexera system nih.govnih.gov |

| Mass Spectrometer | Xevo TQ-S Micro, 6500 Qtrap nih.govnih.gov |

| Column | Acquity BEH C18 (2.1*100 mm, 1.7 µm), ACE-C18 (2.1 x 50 mm, 5 µm) nih.govmedchemexpress.com |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | D4-abiraterone, Deuterated internal standards nih.govnih.gov |

This table is a composite representation based on published methodologies.

Validated LC-MS/MS methods are routinely applied to analyze research samples, particularly from human plasma, to investigate the pharmacokinetics of Abiraterone and its metabolites. nih.govresearchgate.netnih.gov These studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For sample preparation, protein precipitation with acetonitrile is a common and straightforward technique used to extract the analytes from plasma before injection into the LC-MS/MS system. nih.govmedchemexpress.com Solid-phase extraction (SPE) is another effective method for sample clean-up and concentration. nih.gov

The application of these methods has been demonstrated in pharmacokinetic studies in healthy subjects and patients with prostate cancer. researchgate.netmedchemexpress.com For instance, a study in healthy Chinese volunteers successfully used a validated LC-MS/MS method to determine the pharmacokinetic parameters of Abiraterone and its metabolites following oral administration. medchemexpress.com These analytical tools are invaluable for human biomonitoring studies. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the quality control of Abiraterone and its formulations, including the assessment of purity and the profiling of impurities. oup.comijrpr.comscholarsresearchlibrary.com

HPLC methods, often coupled with UV detection, are developed and validated for the quantitative determination of Abiraterone and its process-related impurities. oup.comscholarsresearchlibrary.com These methods must be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions (e.g., acidic, alkaline, oxidative). researchgate.net

A typical HPLC method for impurity profiling employs a reversed-phase C18 column. oup.comscholarsresearchlibrary.comresearchgate.net For example, one method used a Discovery C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of buffer and acetonitrile (50:50 v/v) at a flow rate of 1.0 ml/min, with detection at 235 nm. scholarsresearchlibrary.com Another study developed a robust method using a Kinetex C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile. researchgate.netresearchgate.net

These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy are within acceptable limits. oup.com The purity of this compound itself has been reported to be greater than 95% or 98% as determined by HPLC. ucalgary.casussex-research.com

Table 2: Example of HPLC Method Validation Parameters for Impurity Analysis of Abiraterone

| Parameter | Result |

| Linearity Range (µg/mL) | 0.2–3.0 |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.451 µg/mL |

| Limit of Quantification (LOQ) | 1.369 µg/mL |

| Accuracy (% Recovery) | 99.78% |

| Precision (% RSD) | < 2% |

This table is a composite representation based on published methodologies for Abiraterone and its impurities. researchgate.net

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for the characterization of related impurities. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a primary tool for the definitive structural elucidation of these compounds. oup.comucalgary.ca The chemical shifts and coupling constants provide detailed information about the molecular structure, confirming the identity of the glucuronide conjugate and helping to characterize unknown impurities. oup.com

Mass Spectrometry (MS), often used in conjunction with chromatography (LC-MS), provides crucial information about the molecular weight of the compound and its fragments, further aiding in structural confirmation. oup.comucalgary.ca For instance, LC-MS analysis can confirm the expected mass of the synthesized this compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound, NMR is used to confirm the structure of the synthesized reference standard, ensuring it is identical to the native metabolite. ucalgary.ca The analysis involves dissolving the compound in a suitable deuterated solvent, such as DMSO-d6, and acquiring one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra. oup.comresearchgate.net

The ¹H NMR spectrum provides information about the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. oup.comresearchgate.net Two-dimensional NMR experiments help to establish the connectivity between protons and carbons, confirming the attachment of the glucuronic acid moiety to the 3β-hydroxyl group of Abiraterone. oup.comresearchgate.netmuni.cz The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). oup.com The consistency of the obtained NMR data with the proposed structure of this compound is a critical step in the validation of the reference standard. ucalgary.ca

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the identification and quantification of Abiraterone and its metabolites, including this compound, in biological samples like plasma and serum. nih.govmedchemexpress.comresearchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations. researchgate.netnih.gov

In a typical LC-MS/MS method, the analytes are first separated chromatographically on a C18 column. nih.govmedchemexpress.comresearchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI) in the positive ion mode. nih.govnih.gov The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. medchemexpress.comresearchgate.net For this compound, the protonated molecule [M+H]⁺ at an m/z of 526 is often selected as the precursor ion. muni.cz

The development of LC-MS/MS methods allows for the simultaneous quantification of Abiraterone and several of its metabolites, including phase I metabolites like Δ⁴-abiraterone (D4A) and 3-keto-5α-abiraterone, and phase II conjugates like this compound. medchemexpress.comnih.govresearchgate.net These methods are validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA), to ensure linearity, precision, accuracy, and stability. nih.govnih.govresearchgate.net

Synthesis and Application of Reference Standards

The availability of high-purity, well-characterized reference standards is a prerequisite for the accurate quantification of drug metabolites in biological samples and for the validation of analytical methods.

Chemical Synthesis Routes for this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. ucalgary.ca One common strategy involves the coupling of a protected glucuronyl donor with Abiraterone. ucalgary.ca

A typical synthesis route can be summarized as follows:

Protection of the Glucuronyl Donor: The hydroxyl groups of a methyl glucuronate molecule are protected, for example, using pivaloyl chloride. ucalgary.ca

Activation of the Donor: A leaving group, such as an imidate, is introduced at the anomeric carbon (C1) of the protected glucuronate to create an activated glucuronyl donor. ucalgary.ca

Glycosylation: The activated glucuronyl donor is coupled with Abiraterone in the presence of a promoter, like boron trifluoride etherate. ucalgary.ca This reaction forms the glycosidic bond between the glucuronic acid moiety and the 3β-hydroxyl group of Abiraterone.

Deprotection: The protecting groups on the glucuronic acid moiety and the methyl ester are removed to yield the final product, this compound. ucalgary.ca This step is often achieved using a base such as tetrabutylammonium (B224687) hydroxide. ucalgary.ca

Purification: The final compound is purified using techniques like column chromatography to remove any unreacted starting materials and byproducts. ucalgary.ca

This synthetic approach allows for the production of the reference standard in sufficient quantities for its use in analytical method development and validation. ucalgary.ca

Purity and Structural Confirmation of Synthetic Standards

Ensuring the purity and correct structure of the synthesized this compound standard is critical for its intended use. ucalgary.ca The purity of the synthetic standard is typically assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). ucalgary.casussex-research.com A purity of greater than 95% or 98% is often required. ucalgary.casussex-research.com

The structural identity of the synthesized compound is confirmed by a combination of analytical techniques. Mass spectrometry is used to verify the molecular weight of the compound. ucalgary.ca As mentioned previously, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is employed to provide detailed structural information and confirm the stereochemistry of the glycosidic linkage. ucalgary.caoup.com A Certificate of Analysis (CoA) is typically provided with the reference standard, which includes data on its identity, purity, and storage conditions. simsonpharma.com

Utility in Method Validation and Quality Control in Research

The synthesized and characterized this compound reference standard is indispensable for a variety of applications in both clinical and research settings. ucalgary.caresearchgate.net Its primary use is in the validation of bioanalytical methods, such as LC-MS/MS assays, for the quantification of this compound in biological matrices. ucalgary.canih.govresearchgate.net The reference standard is used to prepare calibration curves and quality control (QC) samples, which are essential for assessing the linearity, accuracy, precision, and sensitivity of the analytical method. nih.govmedipol.edu.tr

In research, the reference standard enables the investigation of the pharmacological activity and toxicological profile of this major metabolite. ucalgary.ca It allows researchers to accurately measure the concentration of this compound in various in vitro and in vivo models, providing insights into the metabolism and disposition of Abiraterone. ucalgary.canih.gov Furthermore, having a reliable standard is crucial for therapeutic drug monitoring and pharmacokinetic studies in patients, helping to understand the variability in drug response and to optimize treatment strategies. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₉NO₇ | sussex-research.comscbt.com |

| Molecular Weight | 525.63 g/mol | sussex-research.comscbt.com |

| Purity (HPLC) | >95% | sussex-research.com |

| Alternate Name | (3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol β-D-Glucuronide | sussex-research.comscbt.com |

| Storage Conditions | -20°C | sussex-research.com |

Table of Compound Names

| Compound Name |

|---|

| Abiraterone |

| Abiraterone acetate (B1210297) |

| This compound |

| Abiraterone N-oxide |

| Abiraterone N-oxide sulfate (B86663) |

| Abiraterone sulfate |

| Androsta-5,16-dine-3β-ol |

| Δ⁴-abiraterone (D4A) |

| Dehydroepiandrosterone |

| Diethyl (3-pyridy1) borane |

| 17-Iodoandrosta-5,16-dien-3β-ol |

| 3-keto-5α-abiraterone |

| Methyl glucuronate |

| Pivaloyl chloride |

| Prednisone (B1679067) |

| Tetramethylsilane (TMS) |

| Tetrabutylammonium hydroxide |

Pharmacological and Biochemical Interrogations

Investigation of Metabolite Bioactivity

Evaluation of Direct Androgen Receptor Agonism or Antagonism

While abiraterone's main action is to block androgen synthesis, some of its metabolites have been found to interact directly with the androgen receptor (AR). For instance, the metabolite Δ4-abiraterone (D4A) has been shown to act as a competitive antagonist of the AR, with a potency comparable to the potent AR antagonist enzalutamide. nih.govwikipedia.org However, another metabolite, 3-keto-5α-abiraterone, an initial 5α-reduced metabolite of D4A, acts as an AR agonist and has been implicated in promoting prostate cancer progression. wikipedia.orgnih.gov The direct activity of Abiraterone (B193195) beta-D-Glucuronide on the androgen receptor is less clearly defined in the available literature, which primarily focuses on the sulfated and oxidative metabolites.

Assessment of Steroidogenic Enzyme Inhibition (e.g., CYP17A1, HSDs)

The inhibitory activity of abiraterone metabolites on steroidogenic enzymes is a key aspect of their pharmacological profile. Abiraterone is a potent inhibitor of CYP17A1, targeting both its 17α-hydroxylase and 17,20-lyase activities with IC50 values of 2.5 nM and 15 nM, respectively. medchemexpress.commedchemexpress.cn Its metabolite, D4A, also inhibits CYP17A1, as well as 3β-hydroxysteroid dehydrogenase (3βHSD) and 5α-reductase, enzymes essential for the synthesis of dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.org Abiraterone itself has been shown to inhibit 3βHSD. researchgate.net

Glucuronidation is a major pathway for the metabolism of abiraterone and its active metabolites. nih.gov The enzyme UGT1A4 is primarily responsible for the formation of Abiraterone-glucuronide, D4A-glucuronide, and 5α-abiraterone-glucuronide. nih.gov While the inhibitory potential of the parent compounds on steroidogenic enzymes is well-documented, the direct inhibitory activity of their glucuronidated forms, such as Abiraterone beta-D-Glucuronide, on enzymes like CYP17A1 and HSDs is not extensively detailed in the reviewed literature. It is established that these glucuronides are formed and circulate in patients undergoing abiraterone acetate (B1210297) therapy. nih.gov

Comparison of Activity Profile with Parent Abiraterone and Other Active Metabolites

Table 1: Bioactivity of Abiraterone and its Metabolites

| Compound | Primary Target(s) | Androgen Receptor Activity |

| Abiraterone | CYP17A1, 3βHSD medchemexpress.commedchemexpress.cnresearchgate.net | Indirect antagonist (by reducing androgen synthesis) |

| Δ4-abiraterone (D4A) | CYP17A1, 3βHSD, 5α-reductase nih.govwikipedia.org | Competitive antagonist nih.govwikipedia.org |

| 3-keto-5α-abiraterone | Agonist wikipedia.orgnih.gov | |

| Abiraterone sulfate (B86663) | CYP17A1 tga.gov.au | Inactive drugbank.com |

| N-oxide abiraterone sulfate | CYP17A1 tga.gov.au | Inactive drugbank.com |

| This compound | Not extensively studied | Not extensively studied |

Impact on Drug Disposition and Interactions

Potential for Inhibition of Drug-Metabolizing Enzymes by the Glucuronide

Drug metabolites, including glucuronides, can sometimes inhibit drug-metabolizing enzymes, leading to drug-drug interactions. Abiraterone itself is an inhibitor of CYP2D6 in vivo. fda.gov In vitro studies have shown that abiraterone acetate and abiraterone moderately inhibit CYP2C9 and CYP3A4/5. europa.eu Furthermore, abiraterone and its major metabolites, abiraterone sulfate and N-oxide abiraterone sulfate, have been shown to inhibit CYP2C8 in human liver microsomes. researchgate.net

The potential for this compound to inhibit drug-metabolizing enzymes is an important consideration. While research has demonstrated that abiraterone and its metabolites can inhibit steroid glucuronidation, the inhibitory effect of the glucuronide conjugate itself on other enzymes is not as well-characterized. nih.gov It has been noted that even if a parent drug is not an inhibitor of certain transporters, its metabolites, which may be negatively charged, could potentially inhibit them. escholarship.org For example, while abiraterone did not inhibit the organic anion transporter OAT3, its metabolite abiraterone sulfate did. escholarship.org This highlights the potential for metabolites like this compound to contribute to drug interactions.

Modulation of Drug Transporter Function (e.g., Organic Anion Transporters OAT1, OAT3)

Organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are crucial for the elimination of a wide array of drugs, endogenous metabolites, and toxins from the body via the kidneys. nih.govnih.gov Inhibition of these transporters can lead to drug-drug interactions and altered pharmacokinetics. While direct studies on the interaction of this compound with OAT1 and OAT3 are limited, research on other metabolites of abiraterone provides some context.

Studies have shown that sulfate conjugates of abiraterone are potent inhibitors of OAT3. nih.govfrontiersin.org Specifically, abiraterone sulfate and abiraterone N-oxide sulfate have been identified as inhibitors of OAT3. nih.gov One study reported that abiraterone N-oxide sulfate inhibits OAT3 with a Ki value of 1.36 µM, while it did not inhibit OAT1 at concentrations up to 200 µM. nih.gov This suggests a degree of selectivity for OAT3 among abiraterone metabolites.

Generally, glucuronide and sulfate conjugates of drugs are substrates for OATs. nih.gov For instance, glucuronide conjugates of some nonsteroidal anti-inflammatory drugs are known to inhibit OAT-mediated uptake. nih.gov However, without direct experimental data for this compound, its specific inhibitory potential on OAT1 and OAT3 remains to be definitively established.

The table below summarizes the inhibitory constants (Ki) of various drug metabolites for OAT3, including a sulfate metabolite of abiraterone, to provide a comparative perspective.

| Metabolite | OAT3 Ki (µM) | OAT1 Inhibition at 100-200 µM |

| Abiraterone N-oxide sulfate | 1.36 | No |

| (S)-naproxen acyl-β-D-glucuronide | 1.36 | No |

| 4-hydroxy-trazodone | 64.2 | No |

| Imatinib (piperidine)-4-oxide | 1.36 | No |

Data sourced from Zou et al., 2021. nih.gov

Influence on Endogenous Steroid Homeostasis

Endogenous steroid homeostasis is a tightly regulated process involving the synthesis and breakdown of steroid hormones. Abiraterone's primary mechanism of action is the potent inhibition of CYP17A1, which blocks the synthesis of androgens like testosterone, thereby disrupting steroid homeostasis. drugbank.comnih.gov The metabolic fate of abiraterone itself also appears to play a role in modulating steroid balance, particularly through the process of glucuronidation.

Abiraterone and its pharmacologically active metabolites, D4A and 5α-abiraterone, undergo glucuronidation to form their respective glucuronide conjugates, including this compound. nih.gov This metabolic process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). nih.gov Glucuronide derivatives of abiraterone and its metabolites have been detected in the circulation of patients undergoing treatment. nih.gov

Interestingly, abiraterone and its active metabolites have been identified as highly potent inhibitors of the UGT-mediated inactivation of steroids. nih.gov They have been shown to reduce the glucuronidation of both adrenal androgen precursors and potent androgens in human liver and prostate cancer cells. nih.gov This inhibition of steroid glucuronidation suggests that while abiraterone blocks androgen synthesis, its metabolites may interfere with the elimination pathway of remaining androgens, potentially altering the local steroid environment within tissues.

The direct effect of this compound on steroid homeostasis is not well-documented and it is generally considered to be a pharmacologically inactive metabolite intended for excretion. drugbank.com The primary influence on steroid homeostasis is attributed to the parent compound and its non-glucuronidated active metabolites through the inhibition of CYP17A1 and the UGT-mediated steroid inactivation pathway. nih.govdrugbank.com

The table below details the key compounds involved in the metabolism of abiraterone and their roles.

| Compound | Function |

| Abiraterone | Potent inhibitor of CYP17A1, blocking androgen synthesis. drugbank.com Potent inhibitor of steroid glucuronidation. nih.gov |

| Δ⁴-abiraterone (D4A) | Active metabolite of abiraterone; also an inhibitor of steroid glucuronidation. nih.gov |

| 5α-abiraterone | Active metabolite of abiraterone; also an inhibitor of steroid glucuronidation. nih.gov |

| This compound | Glucuronide conjugate of abiraterone, primarily formed by UGT1A4 for excretion. nih.gov Its direct pharmacological activity on steroid homeostasis is not well characterized. |

| UGT1A4 | The primary enzyme responsible for the glucuronidation of abiraterone and its active metabolites. nih.gov |

| CYP17A1 | The enzyme target of abiraterone, crucial for androgen biosynthesis. drugbank.com |

In Vitro Cellular and Subcellular Models

In vitro models provide controlled environments to investigate specific biochemical processes, such as glucuronidation, without the complexities of a whole organism.

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and are a standard tool for studying drug metabolism. nih.gov They contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. nih.gov

Studies using pooled HLMs have demonstrated that abiraterone and its pharmacologically active metabolites, Δ4-abiraterone (D4A) and 5α-abiraterone (5α-Abi), undergo secondary metabolism to form glucuronides. nih.govresearchgate.net The liver is the primary site for this conjugation reaction, with significantly less formation observed in microsomal preparations from the intestine and kidneys. nih.govresearchgate.net The formation of these glucuronide conjugates is a critical step in the drug's biotransformation, and their presence has been confirmed in patients undergoing therapy with abiraterone acetate. nih.govresearchgate.net An FDA review of in vitro metabolism studies noted that the major biotransformation pathway in human hepatocytes after the initial hydrolysis of abiraterone acetate to abiraterone was conjugation, including glucuronic acid conjugation. fda.gov

Table 1: Glucuronide Metabolites of Abiraterone and its Derivatives Identified in In Vitro Systems This table is interactive. Users can sort and filter the data.

| Parent Compound | Glucuronide Metabolite | Primary In Vitro System | Key Finding | Reference |

|---|---|---|---|---|

| Abiraterone (Abi) | Abiraterone-glucuronide (Abi-G) | Human Liver Microsomes | Major glucuronidation product. | nih.gov |

| Δ4-Abiraterone (D4A) | D4A-glucuronide (D4A-G) | Human Liver Microsomes | Active metabolite undergoes glucuronidation. | nih.gov |

To identify the specific enzymes responsible for metabolizing abiraterone, researchers utilize recombinant UGT enzymes, which are individual UGT isoforms produced in cell lines. This approach allows for the precise determination of each enzyme's contribution to the metabolic pathway.

Screening a panel of recombinant UGT enzymes revealed that UGT1A4 is the principal enzyme responsible for the glucuronidation of abiraterone, D4A, and 5α-Abi. nih.govresearchgate.net This finding is further substantiated by inhibition experiments using hecogenin, a selective inhibitor of UGT1A4, which significantly reduces the formation of these glucuronides in HLMs. nih.gov FDA documentation also confirms that UGT1A4 is predominantly involved in the formation of abiraterone glucuronide metabolites, with a minor contribution noted from UGT1A3 . fda.govfda.gov

Table 2: UDP-Glucuronosyltransferase (UGT) Enzymes in Abiraterone Glucuronidation This table is interactive. Users can sort and filter the data.

| UGT Isoform | Role in Abiraterone Glucuronidation | Method of Identification | Reference |

|---|---|---|---|

| UGT1A4 | Primary enzyme | Recombinant enzyme screening; Selective inhibition assays | nih.gov, fda.gov, fda.gov |

| UGT1A3 | Minor contributor | Recombinant enzyme screening | fda.gov |

Prostate cancer cell lines, such as LNCaP and VCaP, are indispensable models for studying the biotransformation of abiraterone within the tumor microenvironment. nih.gov These cell lines express the necessary steroidogenic enzymes to convert abiraterone into its key active metabolites. nih.gov Research has shown that LNCaP and VCaP cells can facilitate the conversion of abiraterone to D4A and subsequently to various 5α- and 5β-reduced metabolites. nih.gov

While much of the research using these cell lines has focused on phase I metabolic pathways, they are also relevant for studying phase II conjugation. nih.gov For instance, abiraterone and its metabolites have been shown to be potent inhibitors of steroid glucuronidation in prostate cancer cells, which implies that UGT enzymes are active within these cells and play a role in local androgen metabolism. nih.gov The use of these cell lines helps to understand how abiraterone metabolism within the cancer cells themselves might influence drug efficacy and resistance mechanisms. mdpi.com

In Vivo Animal Models for Metabolic Profiling

In vivo animal models are crucial for understanding the complete picture of a drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).

Rodents, particularly rats and mice, are widely used in the preclinical pharmacometabolic research of abiraterone. fda.gov The rat was identified as an appropriate species for in vitro and in vivo metabolic profiling of abiraterone acetate. fda.gov Studies in Sprague-Dawley rats have been conducted to investigate the metabolism of abiraterone in both liver microsomes and gut microbiota. frontiersin.org Likewise, mouse models, including adult male CD-1 mice and genetically engineered models of prostate cancer, have been employed to study abiraterone's pharmacokinetics and in vivo efficacy. nih.govmdpi.comaacrjournals.org These models are essential for comparative pharmacokinetic studies and for investigating factors that may influence drug disposition. nih.govmdpi.com

Studies in rodent models provide critical information on the tissue-specific formation and distribution of abiraterone and its metabolites. Following oral administration in rats, tissue distribution analysis revealed that the highest concentrations of drug-related material were found in the liver, adrenal gland, and kidney cortex. tga.gov.au

In vitro experiments using liver microsomes from Sprague-Dawley rats successfully identified four hydroxylated phase I metabolites of abiraterone but did not detect phase II glucuronide conjugates under the specific experimental conditions. frontiersin.org This highlights potential species differences in metabolic pathways compared to humans. In mouse models of prostate cancer, mass spectrometry analysis confirmed that abiraterone is taken up by prostate tumor tissue and converted into its active forms, demonstrating that metabolic activity occurs directly within the target tissue. aacrjournals.org

Preclinical Research Models and in Vitro Systems for Metabolite Studies

Preclinical Models

Xenograft models, which involve the implantation of human prostate cancer cells into immunodeficient mice, are crucial tools for investigating the in vivo metabolism of therapeutic agents like abiraterone (B193195) within a simulated tumor microenvironment. These models allow researchers to study how the parent drug is converted into its various metabolites, including Abiraterone beta-D-Glucuronide, directly within the context of living tumor tissue.

While much of the research on abiraterone metabolism in xenografts has focused on the generation of other key metabolites such as Δ⁴-abiraterone (D4A), the formation of glucuronidated derivatives is a recognized and significant pathway. nih.govnih.gov Glucuronidation is a major Phase II metabolic process that converts lipophilic compounds into more water-soluble forms for excretion. aacrjournals.org The enzyme primarily responsible for the glucuronidation of abiraterone is UDP-glucuronosyltransferase 1A4 (UGT1A4). bioscientifica.comwikipedia.org

Studies using prostate cancer cell lines have identified the expression of genes involved in "cellular glucuronidation" and "cellular uronic acid and glucuronate metabolic process". aacrjournals.org In xenograft models developed from abiraterone-resistant LNCaP cells, analysis revealed that these metabolic pathways were significantly enriched, suggesting that the generation of glucuronide metabolites is an active process within the tumor microenvironment and may play a role in the development of drug resistance. aacrjournals.org

The direct quantification of this compound within the tumor tissue of xenograft models is not extensively detailed in published literature. However, its presence and relevance are strongly inferred from several lines of evidence. For instance, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to measure abiraterone, its key metabolites, and their corresponding glucuronide derivatives in the plasma of patients undergoing treatment. nih.govresearchgate.net The ability to detect and quantify these glucuronides in circulation underscores their formation in vivo.

Research utilizing various prostate cancer xenograft models has provided insights into the metabolic machinery present in the tumor microenvironment that is capable of generating this compound.

Research Findings from Xenograft Models

| Xenograft Model | Cell Line Origin | Key Findings Related to Abiraterone Metabolism | Implication for Glucuronide Generation |

| LNCaP Xenografts | Human prostate cancer, lymph node metastasis | LNCaP xenografts are widely used to study abiraterone activity and resistance. iiarjournals.orgiiarjournals.org Studies show these tumors can metabolize steroid precursors. iiarjournals.org The development of abiraterone resistance in LNCaP xenografts has been linked to alterations in metabolic pathways, including an enrichment of genes involved in cellular glucuronidation. aacrjournals.org | The upregulation of glucuronidation pathways in resistant LNCaP xenografts strongly suggests that the formation of this compound occurs within the tumor microenvironment and may be a mechanism influencing drug efficacy. |

| VCaP Xenografts | Human prostate cancer, vertebral metastasis | VCaP cells are known to express key steroidogenic enzymes. In xenograft models, minced tumor tissue has been used to study the metabolism of abiraterone and its conversion to other metabolites like D4A. nih.gov | The demonstrated metabolic capacity of VCaP xenografts to process abiraterone indicates that the necessary enzymatic machinery for glucuronidation is likely present and active within the tumor microenvironment. |

| LuCaP Patient-Derived Xenografts (PDX) | Patient-derived circulating tumor cells or metastases | In LuCaP35CR and LuCaP23CR xenografts, abiraterone treatment effectively suppressed tumor androgens like testosterone. acs.org These models reflect human tumor heterogeneity more closely. | While these studies focused on androgen suppression, the metabolic activity within these patient-derived tumors provides a relevant system where the generation of metabolites, including glucuronides, can be investigated to understand patient-specific drug processing. |

These models provide the foundational systems for more targeted investigations into the specific role of this compound. The methodology used to study other metabolites, such as harvesting xenograft tumors, mincing the tissue, and analyzing metabolites via mass spectrometry, can be directly applied to quantify this compound and elucidate its function within the tumor microenvironment. nih.gov

Future Research Trajectories and Open Questions

Advanced Elucidation of Glucuronidation Kinetics and Inter-Individual Variability

The conjugation of abiraterone (B193195) and its active metabolites with glucuronic acid is a critical step in their detoxification and elimination. This process is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4), with a minor contribution from UGT1A3. fda.gov Research has demonstrated that abiraterone and its pharmacologically active metabolites, Δ4-abiraterone (D4A) and 5α-abiraterone, undergo this secondary metabolism to form glucuronides in human liver microsomes. nih.gov These glucuronide derivatives, including Abiraterone-beta-D-Glucuronide, are found at variable levels in the circulation of patients undergoing treatment. nih.gov

A key area for future research is the detailed characterization of the kinetics of these reactions. Understanding the precise efficiency and rate of glucuronide formation for abiraterone and each of its metabolites is essential. Significant inter-individual variability in drug exposure and response has been observed, and genetic factors are a likely contributor. nih.gov Studies have identified that nonsynonymous germline variations in the UGT1A4 gene can significantly alter the formation of abiraterone glucuronides in vitro. nih.gov This suggests that a patient's genetic makeup could influence drug metabolism and, consequently, clinical outcomes. nih.gov Further research is needed to establish a definitive link between specific UGT1A4 polymorphisms and the pharmacokinetic profile of abiraterone, which could pave the way for personalized medicine approaches.

Table 1: Key Enzymes and Metabolites in Abiraterone Glucuronidation

| Parent Compound | Primary Enzyme | Glucuronide Metabolite |

|---|---|---|

| Abiraterone (Abi) | UGT1A4 | Abiraterone-beta-D-Glucuronide (Abi-G) |

| Δ4-abiraterone (D4A) | UGT1A4 | D4A-Glucuronide (D4A-G) |

| 5α-abiraterone (5α-Abi) | UGT1A4 | 5α-Abi-Glucuronide (5α-Abi-G) |

Comprehensive Investigation of Potential Pharmacological Reactivation or Novel Activities

Glucuronidation is generally considered a detoxification pathway, yielding inactive, water-soluble metabolites that are readily excreted. nih.gov Current literature describes the glucuronide derivatives of abiraterone and its metabolites as inactive. nih.gov However, the pharmacological profile of these conjugates has not been exhaustively studied. An important open question is whether Abiraterone beta-D-Glucuronide can undergo deconjugation back to the active parent drug, a process known as pharmacological reactivation. This could potentially occur in specific tissues or through the action of bacterial enzymes in the gut microbiome. While the metabolism of abiraterone by gut microbiota has been explored, the specific role of these microbes in deconjugating abiraterone glucuronides remains a critical area for future investigation. nih.gov

Furthermore, the possibility that this compound itself possesses novel, albeit likely less potent, biological activities cannot be entirely dismissed without direct investigation. Future research should include comprehensive screening of this metabolite to confirm its inactivity or uncover any unexpected pharmacological effects. Such studies are crucial to fully appreciate the clinical implications of this metabolic pathway.

Development of Enhanced Analytical Techniques for Trace-Level Metabolite Detection

A thorough understanding of abiraterone's metabolic fate relies on the ability to accurately and sensitively measure the parent drug and its various metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for this purpose. researchgate.netnih.gov Validated LC-MS/MS methods have been developed to simultaneously quantify abiraterone, its key active and inactive metabolites, and their corresponding glucuronide derivatives in human plasma. nih.gov

These analytical methods typically involve extracting the analytes from a small plasma volume using solid-phase extraction, followed by detection using multiple reaction monitoring (MRM) with electrospray ionization in positive mode. nih.gov The use of stable deuterated isotopes as internal standards ensures high accuracy. nih.govnih.gov Despite the success of these methods, challenges remain, including the adsorption of abiraterone to glass surfaces, requiring the use of polypropylene (B1209903) materials, and instrument carry-over, which can be mitigated with specialized chromatographic gradients. nih.gov A significant challenge is the effective chromatographic separation of the multiple, structurally similar metabolites. nih.gov

Future research will focus on enhancing the sensitivity of these techniques to detect metabolites at even lower trace levels and improving the throughput for application in large-scale clinical and biomonitoring studies. nih.gov Refining these analytical tools is fundamental to exploring the nuances of abiraterone metabolism and its relationship with clinical outcomes.

Table 2: Example Parameters for a Validated LC-MS/MS Method for Abiraterone and its Glucuronides

| Analyte Type | Concentration Range (ng/mL) | Accuracy (%) | Reproducibility (CV%) |

|---|---|---|---|

| Abiraterone & Metabolites | 0.5 - 100 | 87 - 106 | < 10.7 |

| Glucuronides | 0.05 - 10.00 | 87 - 106 | < 10.7 |

Data adapted from a validated method for quantification in human plasma. nih.gov

Systems Biology Approaches to Map the Complete Metabolic Landscape of Abiraterone and its Conjugates

The biotransformation of abiraterone is not a simple linear path but a complex network of interconnected reactions. Abiraterone is converted by 3β-hydroxysteroid dehydrogenase (3βHSD) to the more potent metabolite, D4A. nih.govamegroups.org D4A can then be further metabolized by 5α-reductase enzymes into various downstream products, including 3-keto-5α-abiraterone, which has been shown to act as an androgen receptor agonist, potentially promoting prostate cancer progression. nih.govnorthwestern.eduovid.com In parallel, abiraterone and its metabolites undergo Phase II conjugation, primarily through glucuronidation (by UGT1A4) and sulfation (by SULT2A1), leading to metabolites like this compound and abiraterone sulphate. fda.govnih.gov

A systems biology approach is necessary to integrate these disparate pathways into a cohesive, predictive model. This involves combining data from genomics (e.g., UGT1A4 polymorphisms), proteomics (enzyme expression levels), and metabolomics (quantification of all relevant metabolites) to create a comprehensive map of abiraterone's metabolic landscape. Such a model would allow researchers to understand how factors like genetic predispositions or co-administered drugs (e.g., 5α-reductase inhibitors) can shift the balance between the formation of more potent anti-cancer metabolites, tumor-promoting metabolites, and inactive conjugates. nih.gov This holistic view is the future of optimizing abiraterone therapy, aiming to "fine-tune" the drug's metabolism to maximize efficacy and minimize resistance. nih.govamegroups.org

Table 3: Key Enzymes in the Metabolic Landscape of Abiraterone

| Enzyme | Metabolic Conversion | Effect |

|---|---|---|

| 3β-hydroxysteroid dehydrogenase (3βHSD) | Abiraterone → Δ4-abiraterone (D4A) | Activation to a more potent inhibitor |

| 5α-reductase (SRD5A) | D4A → 3-keto-5α-abiraterone | Conversion to an androgen receptor agonist |

| UDP-glucuronosyltransferase 1A4 (UGT1A4) | Abiraterone/Metabolites → Glucuronides | Inactivation and detoxification |

| Sulfotransferase 2A1 (SULT2A1) | Abiraterone → Abiraterone Sulfate (B86663) | Inactivation and detoxification |

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and quantifying Abiraterone beta-D-Glucuronide in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying glucuronide metabolites like this compound in plasma or serum. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the analyte from matrix interferences.

- Chromatography : Use a C18 column with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the metabolite from endogenous compounds .

- Detection : Multiple reaction monitoring (MRM) transitions specific to the glucuronide’s molecular ion ([M-H]⁻) ensure selectivity. Calibration curves should cover expected physiological concentrations (e.g., 1–500 ng/mL) .

Q. How should researchers handle stability challenges with this compound during storage and analysis?

- Answer :

- Storage : Store lyophilized samples at -80°C to prevent enzymatic or hydrolytic degradation. Avoid freeze-thaw cycles.

- In-Solution Stability : Test stability under bench-top (4–6 hours), autosampler (24 hours), and long-term (-80°C, 6 months) conditions. Use stabilizing agents like sodium azide (0.1%) to inhibit β-glucuronidase activity in biological samples .

- Validation : Include stability QC samples in analytical runs to verify integrity under experimental conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the enzymatic hydrolysis of this compound by β-glucuronidase?

- Answer :

- Enzyme Kinetics : Incubate the glucuronide with β-glucuronidase (e.g., from E. coli) at pH 6.8 and 37°C. Monitor time-dependent release of free Abiraterone via LC-MS/MS. Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models .

- Inhibition Studies : Co-incubate with inhibitors (e.g., D-saccharic acid 1,4-lactone) to confirm enzyme specificity. Include negative controls (heat-inactivated enzyme) .

- Data Interpretation : Compare hydrolysis rates across tissue homogenates (e.g., liver vs. kidney) to assess organ-specific metabolism .

Q. How can contradictory pharmacokinetic (PK) data from clinical trials involving this compound be resolved?

- Answer : Contradictions (e.g., variable AUC or half-life) may arise from:

- Population Differences : Genetic polymorphisms in UGT enzymes (e.g., UGT2B17) can alter glucuronidation rates. Stratify PK analyses by genotype .

- Drug-Drug Interactions : Co-administered drugs (e.g., CYP17A1 inhibitors like Abiraterone) may compete for metabolic pathways. Use in vitro hepatocyte models to identify interaction mechanisms .

- Statistical Approaches : Apply mixed-effects modeling to account for inter-individual variability in PK parameters .

Q. What strategies enhance the detection of this compound in tissues with low bioavailability?

- Answer :

- Microsampling : Use laser-capture microdissection to isolate target tissues (e.g., prostate tumors) before LC-MS/MS analysis.

- Signal Amplification : Derivatize the glucuronide with charged tags (e.g., Girard’s reagent) to improve ionization efficiency .

- Imaging Mass Spectrometry : Spatial mapping of the metabolite in tissue sections can localize accumulation patterns .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.